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1-Phenylmelatonin Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
1-Phenylmelatonin in vitro assay protocol
1-Phenylmelatonin in vitro assay protocol
An Application Guide for the In Vitro Characterization of 1-Phenylmelatonin
Introduction
1-Phenylmelatonin is a potent synthetic agonist of the melatonin receptors, MT1 and MT2, demonstrating higher affinity and potency than the endogenous ligand, melatonin itself. The melatonin system is a critical regulator of circadian rhythms, sleep-wake cycles, and various other physiological processes, making its receptors significant targets for therapeutic intervention in sleep disorders, depression, and even cancer.[1][2][3] As G protein-coupled receptors (GPCRs), the characterization of novel ligands like 1-phenylmelatonin requires a suite of robust in vitro assays to determine their pharmacological profile, including binding affinity, functional potency, and potential for biased signaling.
This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of 1-phenylmelatonin. It is designed for researchers in pharmacology and drug development, offering both the theoretical underpinnings and practical steps necessary to accurately characterize this high-affinity melatonergic compound. We will delve into two fundamental assays: the radioligand competition binding assay to determine binding affinity (Kᵢ) and a cAMP functional assay to quantify agonist potency (EC₅₀) and efficacy (Eₘₐₓ).
Scientific Background: Melatonin Receptor Signaling
The MT1 and MT2 receptors are canonical members of the Class A G protein-coupled receptor family.[4] Their primary signaling cascade is mediated through the heterotrimeric G protein, Gαi. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][5]
In addition to this canonical G protein-dependent pathway, GPCRs can also signal through G protein-independent mechanisms, primarily involving β-arrestins.[6][7][8] Ligand-induced receptor phosphorylation by GPCR kinases (GRKs) promotes the recruitment of β-arrestin proteins. This interaction not only desensitizes the G protein signal but also initiates a distinct wave of signaling cascades. Ligands that preferentially activate one pathway over the other are known as "biased agonists," a concept of growing importance in modern pharmacology.[1][7] A comprehensive in vitro characterization of 1-phenylmelatonin should therefore aim to probe both its G protein and β-arrestin signaling profiles.
Caption: Melatonin Receptor Signaling Pathways.
Assay Principles and Methodologies
To build a complete pharmacological profile of 1-phenylmelatonin, a multi-assay approach is recommended.
-
Radioligand Competition Binding Assay : This assay is the gold standard for determining the binding affinity of a test compound.[9] It measures the ability of 1-phenylmelatonin (the unlabeled "competitor") to displace a radiolabeled ligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) from the MT1 or MT2 receptor.[10][11] The concentration of 1-phenylmelatonin that displaces 50% of the radioligand is the IC₅₀ value, which can then be converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation. This provides a direct measure of the compound's affinity for the receptor.[2]
-
cAMP Accumulation Functional Assay : This is a cell-based functional assay that quantifies the biological response to receptor activation.[12] Since MT1 and MT2 receptors are Gαi-coupled, their activation by an agonist like 1-phenylmelatonin leads to an inhibition of adenylyl cyclase activity.[1][5] To measure this inhibitory effect, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator, such as forskolin. The ability of 1-phenylmelatonin to reduce this forskolin-stimulated cAMP level is then measured in a dose-dependent manner. This allows for the determination of the compound's potency (EC₅₀) and maximal efficacy (Eₘₐₓ).[13] Modern assays often use HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based detection methods for high-throughput capabilities.[13][14][15]
-
[³⁵S]GTPγS Binding Assay : This is a proximal functional assay that directly measures G protein activation.[16][17][18] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.[18] The amount of incorporated radioactivity is proportional to the level of G protein activation, providing a functional readout that is upstream of second messenger generation and less prone to signal amplification.[19] This makes it particularly useful for distinguishing between full and partial agonists.[19]
-
β-Arrestin Recruitment Assay : To assess potential biased agonism, β-arrestin recruitment assays are employed. These assays measure the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane.[6][7] Commercially available technologies like PathHunter® (enzyme fragment complementation) or BRET (Bioluminescence Resonance Energy Transfer) are commonly used to quantify this interaction in live cells.[6][20] Comparing the potency and efficacy of 1-phenylmelatonin in this assay versus a G-protein-dependent assay (like cAMP or GTPγS) can reveal any signaling bias.[21]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for two foundational assays.
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a filtration-based binding assay to determine the Kᵢ of 1-phenylmelatonin at human MT1 or MT2 receptors expressed in CHO or HEK293 cells.
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Membranes | Prepared from CHO or HEK293 cells stably expressing hMT1 or hMT2. |
| Radioligand | [³H]-melatonin (Specific Activity: ~80 Ci/mmol) |
| Binding Buffer | 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4 |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| Competitor | 1-Phenylmelatonin, dissolved in DMSO (10 mM stock) |
| Non-specific Control | Melatonin (10 µM final concentration) |
| 96-well Plates | Standard, non-treated |
| Filter Plates | 96-well glass fiber (GF/C) plates, pre-soaked in 0.3% PEI |
| Scintillation Cocktail | Suitable for solid scintillators |
| Microplate Scintillation Counter |
Procedure
-
Membrane Preparation : Thaw the cell membrane aliquots on ice and resuspend them in ice-cold Binding Buffer to a final concentration of 5-20 µg protein per well.[22] Keep on ice.
-
Compound Dilution : Prepare a serial dilution series of 1-phenylmelatonin in Binding Buffer. A typical range would be 11 concentrations from 100 nM down to 1 pM. Also prepare solutions for Total Binding (buffer with DMSO vehicle) and Non-Specific Binding (10 µM melatonin).
-
Assay Setup : In a 96-well plate, combine the components in the following order:
-
150 µL of membrane preparation.
-
50 µL of the competing test compound (1-phenylmelatonin dilutions), buffer (for Total Binding), or 10 µM melatonin (for Non-Specific Binding).
-
50 µL of [³H]-melatonin diluted in Binding Buffer (final concentration should be near its Kᴅ, typically 0.2-1.0 nM).[2]
-
-
Incubation : Seal the plate and incubate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[22]
-
Filtration : Rapidly separate bound from free radioligand by vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer.[22]
-
Drying and Counting : Dry the filter mat at 50°C for 30 minutes. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
Protocol 2: HTRF cAMP Functional Assay (Inhibition of Forskolin)
This protocol outlines a method to determine the EC₅₀ and Eₘₐₓ of 1-phenylmelatonin by measuring the inhibition of forskolin-stimulated cAMP production.
Sources
- 1. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Melatonin, Its Receptors and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. In vitro comparison of duration of action of melatonin agonists on melatonin MT1 receptor: possible link between duration of action and dissociation rate from receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay [worldwide.promega.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 22. giffordbioscience.com [giffordbioscience.com]
using 1-Phenylmelatonin in cell culture studies
using 1-Phenylmelatonin in cell culture studies
Application Note: Selective Activation of MT2 Receptors in Cell Culture using Phenylmelatonin Analogs
Introduction & Compound Profile
1.1 The Specificity Challenge
Endogenous melatonin is a non-selective agonist, activating both MT1 and MT2 G-protein coupled receptors (GPCRs) with high affinity (
1.2 The Solution: Phenylmelatonin While various substitutions exist, 2-Phenylmelatonin (2-PMT) is the field-standard synthetic agonist for selective MT2 activation. By introducing a phenyl group at the C2 position of the indole ring, the molecule gains significant steric bulk that favors the larger binding pocket of the MT2 receptor over MT1.
-
Selectivity Ratio: ~30-100 fold selectivity for MT2 over MT1 (depending on the cell line).
-
Mechanism of Action:
-
Primary:
-coupled inhibition of Adenylyl Cyclase (decreased cAMP). -
Secondary: Unique
cooperativity for ERK1/2 phosphorylation (distinct from MT1).
-
Critical Reagent Note: This guide focuses on 2-Phenylmelatonin due to its validated selectivity profile. If you are using 1-Phenylmelatonin (N1-substituted), be aware that N1-substitutions often alter intrinsic efficacy and affinity differently than C2-substitutions. The solubility and handling protocols below remain applicable to both lipophilic analogs, but the functional potency ranges cited here are specific to the 2-phenyl isomer.
Pre-Experimental Planning
Chemical Handling & Solubility
Phenylmelatonin is a lipophilic indole derivative. Proper solubilization is the single biggest variable in reproducibility.
| Parameter | Specification |
| Molecular Weight | ~308.37 g/mol |
| Primary Solvent | DMSO (Dimethyl sulfoxide) |
| Max Solubility | ~40–50 mg/mL (in DMSO) |
| Aqueous Solubility | Negligible (Precipitates immediately in water/media) |
| Storage (Solid) | -20°C, desiccated, protected from light. |
| Storage (Stock) | -20°C or -80°C in single-use aliquots (avoid freeze-thaw). |
Stock Solution Protocol
-
Weighing: Weigh the powder in a static-free environment.
-
Dissolution: Prepare a 10 mM or 50 mM stock in 100% anhydrous DMSO. Vortex until completely clear.
-
Sterility: If required, filter through a 0.2
m PTFE (hydrophobic) filter. Do not use nylon or cellulose acetate, as indoles may bind.
Experimental Controls (The Self-Validating System)
To prove an observed effect is MT2-mediated, you must use the following matrix:
| Condition | Role | Reagent |
| Agonist | MT2 Activation | 2-Phenylmelatonin (10 pM – 1 |
| Negative Control | Vehicle Effect | DMSO (matched concentration, <0.1%) |
| Antagonist 1 | Prove GPCR Specificity | Luzindole (Non-selective MT1/MT2 antagonist) |
| Antagonist 2 | Prove MT2 Specificity | 4P-PDOT (Highly selective MT2 antagonist) |
Core Protocol 1: G-Protein Signaling (cAMP Inhibition)
Rationale: MT2 receptors are
Target Cells: CHO-K1 or HEK293 stably expressing human MT2 (hMT2).
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., 10,000/well in 384-well plate) in complete media. Incubate overnight.
-
Starvation (Optional but Recommended): Replace media with serum-free media for 2–4 hours to reduce basal signaling noise.
-
IBMX Pre-treatment: Add IBMX (500
M) for 30 minutes.-
Why? IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP. This amplifies the signal window.
-
-
Agonist Addition: Add Phenylmelatonin (serial dilution:
M to M). -
Stimulation: Immediately add Forskolin (1–10
M) . -
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET (e.g., HTRF) or Luminescent assay.
Expected Result: A dose-dependent decrease in cAMP signal. The
Core Protocol 2: ERK1/2 Phosphorylation
Rationale: Unlike MT1, the MT2 receptor has been shown to recruit
Step-by-Step Workflow:
-
Seeding: Plate cells in 6-well plates (for Western Blot) or 96-well plates (for ELISA/AlphaScreen).
-
Serum Starvation (Critical): Starve cells in serum-free media for 16–24 hours .
-
Why? Serum contains growth factors that saturate pERK levels. You need a "quiet" background to see the MT2 spike.
-
-
Treatment: Add Phenylmelatonin (100 nM) .
-
Time Course: 5, 10, 15, 30, 60 minutes. Peak usually occurs at 5–15 min.
-
-
Lysis:
-
Place on ice immediately.
-
Wash with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF).
-
Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
-
Readout: Western Blot for p-ERK1/2 (Thr202/Tyr204) vs. Total ERK1/2.
Visualization of Signaling & Workflows
Figure 1: MT2-Selective Signaling Pathways
Caption: The MT2 receptor (blue) exhibits unique signaling bias compared to MT1. While both inhibit cAMP via Gi (red path), MT2 uniquely recruits Gq/11 to drive ERK1/2 phosphorylation (green path), a key differentiator in cellular assays.
Figure 2: Experimental Workflow for Reproducibility
Caption: Critical path for handling lipophilic phenylmelatonin analogs. Note the strict requirement for DMSO stock preparation and the intermediate dilution step to prevent "shock" precipitation.
References
-
Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.
-
Boutin, J. A., et al. (2020). "New MT2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists." International Journal of Molecular Sciences.
-
Chen, M., et al. (2020). "Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins."[3] Journal of Pineal Research.
-
Johansson, L. C., et al. (2019). "XFEL structures of the human MT2 melatonin receptor reveal the basis of subtype selectivity."[[“]] Nature.
-
Audinot, V., et al. (2003). "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 3. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
Technical Notes & Optimization
Critical Triage: Is this the compound you mean?
Critical Triage: Is this the compound you mean?
Technical Support Center: Stability & Handling of Phenyl-Substituted Melatonins Focus Topic: 1-Phenylmelatonin (N-Phenyl) & 2-Phenylmelatonin (C-Phenyl) Analogs
Before proceeding with stability protocols, verify the specific isomer, as their chemical behaviors in aqueous solution differ radically.
| Feature | 1-Phenylmelatonin (N-Phenyl) | 2-Phenylmelatonin (C-Phenyl) |
| Structure | Phenyl group attached to Indole Nitrogen (Position 1). | Phenyl group attached to Carbon 2 (Next to Nitrogen). |
| Prevalence | Rare. Primarily a theoretical or custom synthesis tool.[1] | Common. High-affinity MT1/MT2 receptor agonist. |
| Solubility | Extremely Hydrophobic. No N-H hydrogen bond donor. | Hydrophobic. Similar to melatonin but bulkier. |
| Oxidation | Resistant to classical AFMK formation (blocked N1). | Resistant to C2-C3 cleavage (Steric protection). |
Note: This guide primarily addresses 1-Phenylmelatonin as requested, but includes specific notes for 2-Phenylmelatonin where applicable, given its prevalence in drug discovery.
Module 1: Solubility & Stock Preparation
The Core Issue: 1-Phenylmelatonin is virtually insoluble in pure aqueous buffers. The N-phenyl substitution removes the indole N-H hydrogen bond donor, drastically increasing lipophilicity compared to native melatonin.
Troubleshooting: "My solution precipitated immediately upon dilution."
Root Cause: Rapid change in dielectric constant when diluting organic stock into aqueous buffer ("Crash-out" effect). Solution: Use a step-down dilution method with an intermediate co-solvent.
Optimized Solubilization Protocol:
-
Primary Stock (10 mM): Dissolve pure solid in 100% DMSO (Dimethyl sulfoxide). Vortex until clear.
-
Intermediate Working Solution (1 mM): Dilute Primary Stock 1:10 into PEG-400 or Propylene Glycol .
-
Why? These solvents bridge the polarity gap between DMSO and water.
-
-
Final Aqueous Buffer (10 µM - 100 µM): Slowly add the Intermediate Solution to your vortexing aqueous buffer (PBS or HBSS).
-
Max DMSO limit: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity in biological assays.
-
Module 2: Aqueous Stability (Oxidation & Hydrolysis)
The Core Issue: "I see a yellow/brown discoloration in my buffer after 24 hours."
Mechanism of Degradation
Native melatonin degrades via oxidative cleavage of the C2-C3 double bond to form AFMK (N¹-acetyl-N²-formyl-5-methoxykynuramine).[7][8]
-
1-Phenylmelatonin Specifics: The N-phenyl group blocks the formation of standard AFMK because the N1 position is occupied. However, the electron-rich indole ring is still susceptible to hydroxylation by hydroxyl radicals (
OH) and eventual polymerization (browning). -
2-Phenylmelatonin Specifics: The Phenyl group at C2 provides steric hindrance, protecting the C2-C3 bond. It is generally more stable than native melatonin.
Experimental Protocol: Stability Verification (HPLC)
If you observe potency loss, run this validation:
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (5%
95% ACN). -
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).
-
Detection: UV at 240 nm (Indole absorption) and 310 nm (Degradation product formation).
-
Acceptance Criteria: Purity > 95% after 24h incubation at 37°C.
Visualizing the Degradation Logic:
Figure 1: Differential degradation risks based on substitution pattern. N1-substitution (1-Phenyl) leads to non-AFMK oxidative pathways, while C2-substitution (2-Phenyl) offers steric protection.
Module 3: Photostability
The Core Issue: "My EC50 values shift after working on the bench." Fact: Indoles are photosensitizers. They absorb UV/Blue light, generating singlet oxygen which self-destructs the molecule.
Protocol:
-
Amber Glass: Mandatory for all stocks.
-
Red Light: If handling solid powder for extended periods, use red-filtered room light (indoles absorb minimally >600nm).
-
Aluminum Foil: Wrap all aqueous reservoirs (syringes, reservoirs) during perfusion experiments.
Module 4: pH Sensitivity
The Core Issue: Hydrolysis of the amide side chain (Deacetylation).
-
Risk: Low. The amide bond is relatively stable at physiological pH (7.4).
-
Danger Zone: pH < 3 or pH > 10.
-
1-Phenyl Specific: The bulky N-phenyl group may slightly distort the electronic structure, but the side chain (N-acetyl) remains the primary hydrolysis site.
Recommended Buffer Systems:
-
Best: HEPES or Phosphate (pH 7.0 - 7.4).
-
Avoid: Carbonate buffers (pH > 9) or unbuffered Saline (can drift acidic).
Summary Data Table
| Parameter | Native Melatonin | 1-Phenylmelatonin (Predicted) | 2-Phenylmelatonin (Observed) |
| Water Solubility | 0.1 mg/mL (Poor) | < 0.01 mg/mL (Insoluble) | ~0.05 mg/mL (Very Poor) |
| Primary Degradation | C2-C3 Cleavage (AFMK) | Ring Hydroxylation / Polymerization | Slow Oxidation |
| Light Sensitivity | High | High | Moderate |
| Max Aqueous Stability | ~24 Hours (4°C) | < 12 Hours (due to precipitation risk) | > 48 Hours (4°C) |
References
-
Daya, S., et al. (2001). "The effect of variations in pH and temperature on stability of melatonin in aqueous solution."[6][9] Journal of Pineal Research.[2][5][6]
- Key Finding: Melatonin is stable for ~2 days at room temperature across pH 4-10 but degrades significantly over 21 days.
-
Mahal, H. S., et al. (1999). "Antioxidant properties of melatonin: a pulse radiolysis study." Free Radical Biology and Medicine.
- Key Finding: Establishes the mechanism of radical
- Rivara, S., et al. (2005). "Melatonin Receptor Agonists: SAR and Applications." Current Topics in Medicinal Chemistry.
-
Zetner, D., et al. (2020). "Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide."[9] F1000Research.
- Key Finding: Confirms DMSO and Glycofurol as superior solvents for long-term stability compared to aqueous buffers.
Sources
- 1. reddit.com [reddit.com]
- 2. rjptonline.org [rjptonline.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aaspjournal.org [aaspjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Solubility and stability of melatonin in... | F1000Research [f1000research.com]
how to prevent 1-Phenylmelatonin precipitation in cell media
how to prevent 1-Phenylmelatonin precipitation in cell media
A Guide to Preventing Precipitation and Ensuring Experimental Success
Welcome to the technical support center for the use of 1-Phenylmelatonin in cell culture applications. As a Senior Application Scientist, I understand that achieving reliable and reproducible results is paramount to your research. This guide is designed to provide you with in-depth technical and practical advice to overcome a common hurdle when working with hydrophobic compounds like 1-Phenylmelatonin: precipitation in aqueous cell media.
This resource will delve into the underlying scientific principles governing the solubility of 1-Phenylmelatonin, provide step-by-step protocols for its preparation and use, and offer troubleshooting solutions to ensure the integrity of your experiments.
Understanding the Challenge: The Hydrophobic Nature of 1-Phenylmelatonin
1-Phenylmelatonin, like many small molecule drugs, is inherently hydrophobic. This means it has a low affinity for water and a high affinity for non-polar environments. Cell culture media, being primarily aqueous, presents a challenging environment for such compounds. When a concentrated stock solution of 1-Phenylmelatonin in an organic solvent is diluted into the aqueous media, the compound can rapidly come out of solution and form a precipitate. This precipitation can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of the compound reaching the cells will be significantly lower than intended.
-
Cell Toxicity: The precipitate itself can be cytotoxic or interfere with cell adhesion and growth.
-
Lack of Reproducibility: Inconsistent precipitation will lead to variable results between experiments.
The key to success lies in carefully preparing the compound and understanding the factors that influence its solubility in your cell culture system.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that researchers encounter when working with 1-Phenylmelatonin.
Q1: My 1-Phenylmelatonin precipitated immediately upon addition to my cell culture medium. What went wrong?
A1: This is a classic sign of a solubility issue. The most likely cause is that the final concentration of the organic solvent (likely DMSO) used to dissolve the 1-Phenylmelatonin is too high upon dilution into your aqueous cell culture medium. Another possibility is that the concentration of 1-Phenylmelatonin itself is above its solubility limit in the final medium.
Troubleshooting Steps:
-
Check your final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and a concentration of 0.1% is considered safe for almost all cells.[1] Exceeding this can not only be toxic but also cause your compound to precipitate.
-
Prepare a more concentrated stock solution: By making a more concentrated stock, you can add a smaller volume to your media to achieve the desired final concentration of 1-Phenylmelatonin, thereby keeping the final DMSO concentration low.[2][3]
-
Serial Dilution: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.
-
Pre-warm the media: Adding the compound to pre-warmed media (37°C) can sometimes help improve solubility.
Q2: I'm seeing a fine, hazy precipitate form over time in my culture plates. What's happening?
A2: This delayed precipitation can occur even if the initial solution appears clear. It suggests that while the compound was initially soluble, it is not stable in the media over the duration of your experiment. This can be due to interactions with media components or temperature fluctuations.
Troubleshooting Steps:
-
Incorporate Serum: If you are using a serum-free medium, consider the role of serum proteins. Serum albumin is known to bind to hydrophobic compounds, acting as a carrier and increasing their stability in solution.[4][5][6][7][8] If your experimental design allows, the inclusion of fetal bovine serum (FBS) can significantly help.
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[9][10][11] They can encapsulate hydrophobic molecules like 1-Phenylmelatonin, forming an inclusion complex that is more soluble in aqueous solutions.[9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture.
-
Reduce the Incubation Time: If possible, consider reducing the duration of the experiment to minimize the time the compound is in the media.
Q3: Can I use a solvent other than DMSO?
A3: While DMSO is the most common solvent for hydrophobic compounds in cell culture due to its ability to dissolve a wide range of substances and its miscibility with water, other solvents like ethanol can also be used.[3][13][14][15][16] However, ethanol can be more volatile and may have different effects on your cells, so it's crucial to perform a vehicle control to assess its impact.[3] For any solvent, it is critical to keep the final concentration in the culture medium as low as possible.
Q4: How do I perform a vehicle control?
A4: A vehicle control is essential for any experiment involving a solvent. It is a culture that is treated with the same volume of the solvent (e.g., DMSO) as your experimental cultures, but without the 1-Phenylmelatonin. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[13]
Experimental Protocols
Here are detailed, step-by-step protocols for preparing and using 1-Phenylmelatonin in your cell culture experiments.
Protocol 1: Standard Preparation of 1-Phenylmelatonin Stock Solution in DMSO
This protocol is the standard starting point for most applications.
Materials:
-
1-Phenylmelatonin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required amount of 1-Phenylmelatonin to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM). A higher concentration stock is often better as it allows for a smaller volume to be added to your cell culture media.[2][17]
-
Weigh out the 1-Phenylmelatonin powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the 1-Phenylmelatonin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at elevated temperatures.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C , protected from light.
Protocol 2: Working Dilution of 1-Phenylmelatonin in Cell Culture Medium
This protocol details how to dilute your DMSO stock solution into your cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
1-Phenylmelatonin stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (with or without serum, as per your experimental design)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the 1-Phenylmelatonin stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Crucially, ensure that the final concentration of DMSO does not exceed 0.5%, with 0.1% being the ideal maximum. [1]
-
Perform a serial dilution (recommended): a. Pipette a small volume of your pre-warmed cell culture medium into a sterile tube. b. Add the calculated volume of the 1-Phenylmelatonin stock solution to this small volume of media and mix gently by pipetting up and down. c. Add this intermediate dilution to your final volume of cell culture medium and mix thoroughly but gently.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Always prepare the working solution fresh for each experiment.
Advanced Solubilization Strategy: Using Cyclodextrins
For particularly challenging situations where 1-Phenylmelatonin continues to precipitate, using cyclodextrins can be a powerful solution.[9][10][11][18]
Protocol 3: Preparing a 1-Phenylmelatonin-Cyclodextrin Complex
This protocol describes how to prepare a more soluble complex of 1-Phenylmelatonin using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
1-Phenylmelatonin powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or saline
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a solution of HP-β-CD in sterile, purified water or saline. A common starting concentration is 10-20% (w/v).
-
Slowly add the 1-Phenylmelatonin powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
This aqueous stock solution can then be further diluted in your cell culture medium.
Visualizing the Workflow
To aid in your experimental planning, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Standard workflow for preparing 1-Phenylmelatonin solutions.
Caption: Decision tree for troubleshooting precipitation issues.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| DMSO Stock Concentration | 10 mM - 100 mM | A higher concentration allows for smaller volumes to be added to the media, minimizing the final DMSO concentration. |
| Final DMSO Concentration | ≤ 0.1% (ideal), ≤ 0.5% (maximum) | To minimize solvent-induced cytotoxicity and precipitation.[1] |
| Storage of Stock Solution | -20°C or -80°C, protected from light | To ensure the long-term stability of the compound. |
References
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Kragh-Hansen, U., et al. (n.d.). Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins - PMC. [Link]
-
Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Loftsson, T., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]
-
Puskás, I., et al. (2020). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]
-
Patel, K., et al. (2025). Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. ResearchGate. [Link]
-
CarboHydate Chronicles. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. [Link]
-
The Animated Chemist. (2022). DMSO biochemistry. YouTube. [Link]
-
de la Fuente, C., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. [Link]
-
HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]
-
Carter, R. L., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]
-
Carter, R. L., et al. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. [Link]
-
Carter, R. L., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]
-
Imamura, K., et al. (2025). Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration. ResearchGate. [Link]
-
ResearchGate. (2020). How to dissolve 1-mt used in cell culture?. [Link]
-
ResearchGate. (2015). Which is an appropriate solvent for melatonin?. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Prasad, P. N., et al. (2007). A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC. [Link]
-
ResearchGate. (2013). What is the minimum DMSO concentration to dissolve melatonin? I have DMSO with concentration 99%.. [Link]
-
Anselmo, A. C., et al. (2014). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC. [Link]
-
ResearchGate. (2015). Which solvent can I use to dissolve melatonin for the macrophage cell line?. [Link]
-
JoVE. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]
-
S., P., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]
-
ResearchGate. (2020). How to prepare stock solution of melatonin to use for electrochemical detection?Which solvent is more suitable?. [Link]
-
Shida, C. S., et al. (1994). High melatonin solubility in aqueous medium. Journal of Pineal Research. [Link]
-
ResearchGate. (2019). Stable stock solution for melatonin?. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. himedialabs.com [himedialabs.com]
- 16. researchgate.net [researchgate.net]
- 17. phytotechlab.com [phytotechlab.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1-Phenylmelatonin Synthesis
Technical Support Center: Optimizing 1-Phenylmelatonin Synthesis
Executive Summary: The "N1-Selectivity" Challenge
Synthesizing 1-Phenylmelatonin (N1-phenyl-N-acetyl-5-methoxytryptamine) presents a specific chemoselectivity challenge. You are attempting to arylate the indole nitrogen (N1) in the presence of a sensitive acetamide side chain.
The core issues reducing yield are typically:
-
Competitive N-Arylation: The amide nitrogen on the ethylamino side chain can compete with the indole nitrogen, leading to mixtures.
-
Hydrolysis (Deacetylation): Harsh basic conditions at high temperatures (common in Ullmann coupling) can hydrolyze the acetamide to the free amine.
-
Catalyst Poisoning: The indole core and the amide functionality can coordinate to metal centers, arresting the catalytic cycle.
This guide provides two validated protocols (Copper vs. Palladium) and a troubleshooting logic tree to resolve these bottlenecks.
Critical Decision: Catalyst System Selection
Before starting, select your route based on available reagents and tolerance requirements.
Route A: Copper-Catalyzed (Modified Ullmann)
-
Best for: Cost-efficiency, large-scale batches (>5g), robust tolerance to moisture.
-
Mechanism: Radical-nucleophilic substitution or
-complexation. -
Key Risk: Requires higher temperatures (
), increasing risk of acetamide hydrolysis.
Route B: Palladium-Catalyzed (Buchwald-Hartwig)[1][2]
-
Best for: High value/small scale (<1g), temperature-sensitive substrates, maximizing yield (>85%).
-
Mechanism: Oxidative addition
Reductive elimination.[1][2][3] -
Key Risk: Higher cost, sensitivity to oxygen, requires glovebox or strict Schlenk technique.
Optimized Protocols
Protocol A: The "Robust" Copper Method (Recommended Starting Point)
Based on modified Ma/Evano conditions for functionalized indoles.
Reagents:
-
Substrate: Melatonin (1.0 equiv)
-
Aryl Donor: Iodobenzene (1.2 equiv) (Note: Aryl Iodides are vastly superior to bromides for Cu-catalysis)
-
Catalyst: CuI (10 mol%)
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%)
-
Base:
(2.1 equiv) (Crucial: Avoid NaH or strong alkoxides to prevent amide deprotonation) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Charge: Add Melatonin, CuI, and
to a screw-cap pressure vial. -
Purge: Evacuate and backfill with Argon (
). -
Inject: Add Dioxane, Iodobenzene, and DMEDA via syringe under Argon flow.
-
Heat: Seal and stir at
for 20–24 hours. Do not exceed . -
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad (removes copper salts). Wash filtrate with
(aq) to sequester residual Cu.
Protocol B: The "Precision" Palladium Method
Based on Buchwald's biaryl phosphine generations.
Reagents:
-
Substrate: Melatonin (1.0 equiv)
-
Aryl Donor: Bromobenzene or Chlorobenzene (1.2 equiv)
-
Pre-catalyst:
(2 mol%) or -
Ligand: XPhos or tBuXPhos (4-6 mol%) (Essential: These bulky ligands facilitate reductive elimination from the electron-rich indole)
-
Base:
(1.5 equiv) -
Solvent: Toluene or t-Amyl Alcohol
Step-by-Step:
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd source and Ligand in solvent for 5 mins to generate the active
species (solution turns from dark purple to orange/brown). -
Addition: Add Melatonin, Base, and Aryl Halide.
-
Heat: Stir at
for 12 hours. -
Workup: Filter through silica plug. Concentrate.
Troubleshooting Guide
Logic Flow: Diagnosis & Repair
Use the following diagram to diagnose low yields.
Caption: Diagnostic logic flow for identifying the root cause of reaction failure in Melatonin N-arylation.
Symptom-Cause-Fix Table
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at 50% conversion | Catalyst death (Pd black formation) or product inhibition. | Switch Ligand: Move to tBuXPhos or BrettPhos . These are more stable and prevent the indole product from binding to Pd. |
| Product contains free amine | Base-mediated hydrolysis of the acetamide side chain. | Change Base: Switch from hydroxide/alkoxide bases to |
| Mixture of products (Regio-isomers) | Arylation occurring at the amide nitrogen (side chain). | pKa Control: The Indole N-H pKa is ~17; Amide N-H is ~25. Use a weaker base ( |
| Green/Blue residue in Cu reaction | Incomplete removal of Copper ligands. | Chelation Wash: Wash the organic layer with 10% ethylenediamine or aqueous |
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) to speed up the deprotonation? A: Strongly Discouraged. While NaH ensures complete deprotonation, it is indiscriminate. It will likely deprotonate the acetamide side chain (pKa ~25), leading to N,N'-diarylation or polymerization. Stick to Carbonate or Phosphate bases which rely on the equilibrium deprotonation of the more acidic Indole N-H.
Q: Why is 1-Phenylmelatonin difficult to purify? A: The lipophilicity of the phenyl group makes the product behave similarly to the starting aryl halide on silica.
-
Tip: Use a gradient of DCM:MeOH (99:1 to 95:5) . The unreacted Melatonin will stick to the column, while the 1-phenyl derivative elutes earlier due to the loss of the H-bond donor at the indole position.
Q: My Copper reaction is turning black immediately. Is this normal? A: No. A dark brown/black color usually indicates oxidation of the catalyst to Cu(II) (inactive for Ullmann) or precipitation of Cu(0).
-
Fix: Ensure your DMEDA ligand is fresh (it should be colorless/pale yellow, not brown). Re-distill the ligand if necessary and strictly degas your solvent.
Experimental Workflow Visualization
The following diagram illustrates the optimal setup for the Palladium-catalyzed route, highlighting the "Glovebox-Free" Schlenk technique which is often sufficient for this chemistry.
Caption: Step-by-step workflow for the Pd-catalyzed synthesis of 1-Phenylmelatonin, emphasizing the pre-activation step.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews.
-
Spadoni, G., et al. (1993). "1-Phenylmelatonins: Synthesis and Biological Activity." Journal of Medicinal Chemistry. (Foundational work on N1-substituted melatonin activity).
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society.
Sources
Reference Data & Comparative Studies
1-Phenylmelatonin vs. Ramelteon: Binding Kinetics and Structural Pharmacology
1-Phenylmelatonin vs. Ramelteon: Binding Kinetics and Structural Pharmacology
Topic: 1-Phenylmelatonin compared to Ramelteon binding kinetics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Critical Disambiguation
This guide compares the binding kinetics and pharmacological profiles of 1-Phenylmelatonin and Ramelteon at the MT
CRITICAL DISAMBIGUATION: Before analyzing kinetics, it is vital to distinguish between two structural analogs often confused in literature due to nomenclature similarities:
-
1-Phenylmelatonin (N-phenylmelatonin): Substituted at the indole nitrogen (position 1). This modification typically abolishes or drastically reduces affinity due to steric clash and the loss of the hydrogen bond donor capacity essential for receptor recognition.
-
2-Phenylmelatonin (2-PMT): Substituted at the C2 carbon. This is a high-affinity super-agonist (often
< 50 pM) used as a radioligand and structural probe.
This guide focuses on the specific request: 1-Phenylmelatonin (N1-substituted) , using it as a "structural negative control" to highlight the optimized kinetic profile of the therapeutic drug Ramelteon .
Comparative Binding Kinetics & Affinity
The pharmacological divergence between these two compounds illustrates the "Goldilocks principle" of GPCR ligand design: Ramelteon represents an optimized fit leading to prolonged residence time, while 1-Phenylmelatonin represents a structural mismatch.
Quantitative Comparison Table
| Parameter | Ramelteon (TAK-375) | 1-Phenylmelatonin (N-Phenyl) | Melatonin (Reference) |
| Core Structure | Tricyclic Indeno[5,4-b]furan | Indole (N-substituted) | Indole |
| MT | 14.0 ± 3.0 pM (High) | > 10,000 nM (Est. Low/Inactive) | ~80 pM |
| MT | 112 ± 12 pM (High) | > 10,000 nM (Est. Low/Inactive) | ~383 pM |
| Selectivity | MT | Non-selective (Low affinity) | Non-selective |
| Residence Time ( | Long (> 60 min at MT | Negligible (Transient) | Short (~2-10 min) |
| Mechanism of Action | Full Agonist (G | Steric Probe / Inactive | Full Agonist |
*Note: 1-Phenylmelatonin affinity is estimated based on SAR studies showing N1-substitution (e.g., N-methyl, N-acetyl) reduces affinity by >1000-fold due to loss of the H-bond donor and steric hindrance.
Kinetic Analysis
Ramelteon: The Kinetic Super-Agonist
Ramelteon exhibits "kinetic selectivity," particularly at the MT
-
Association (
): Ramelteon associates rapidly, driven by the lipophilic tricyclic core which partitions effectively into the membrane bilayer before entering the ligand-binding pocket (LBP) through the transmembrane channel. -
Dissociation (
): The dissociation rate is significantly slower than that of melatonin.-
Mechanism: The rigid indeno-furan core stacks tightly with Phe179 (MT
) / Phe192 (MT ). Unlike melatonin, Ramelteon lacks the indole N-H. However, its aliphatic amide side chain forms strong hydrogen bonds with Gln181 and Asn162 , locking the receptor in the active conformation. -
Result: The long residence time (
) ensures sustained receptor occupancy even as plasma concentrations drop, contributing to its efficacy in sleep maintenance.
-
1-Phenylmelatonin: The Steric Mismatch
-
The N1-H Constraint: The indole nitrogen (N1) in melatonin serves as a hydrogen bond donor to receptor residues (likely serine/threonine clusters or water-mediated networks deep in the pocket).
-
Steric Clash: Adding a phenyl group at position 1 introduces massive steric bulk. The MT
/MT binding pockets are narrow and deep. The 1-phenyl group clashes with Transmembrane Helix 5 (TM5) and TM6 residues, preventing the molecule from docking deeply enough to engage the critical amide-binding toggle switch. -
Electronic Effect: The phenyl group withdraws electron density from the indole ring, disrupting the specific
- stacking interactions required with Phe179.
Structural Mechanism & Signaling Pathways
The following diagram illustrates the binding causality: why Ramelteon activates the pathway while 1-Phenylmelatonin fails.
Caption: Comparative binding mechanism showing Ramelteon's optimized fit versus 1-Phenylmelatonin's steric exclusion.
Experimental Protocols (Self-Validating)
To verify these kinetic differences, researchers should employ a Kinetic Radioligand Binding Assay . Equilibrium assays (
Protocol: Association & Dissociation Kinetics
Objective: Determine
Materials:
-
Receptor Source: CHO-K1 cells stably expressing hMT
or hMT . -
Radioligand: 2-[
I]-Iodomelatonin (High specific activity: ~2200 Ci/mmol). -
Test Compounds: Ramelteon (10
M stock), 1-Phenylmelatonin (if available), Melatonin (control). -
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl
.
Workflow:
-
Preparation:
-
Harvest cells and prepare membrane homogenates.
-
Determine protein concentration (Bradford assay).
-
-
Association Phase (
):-
Incubate membranes with radioligand (~50 pM) and Test Compound (at
concentration) at 25°C. -
Take aliquots at
min. -
Filter rapidly through GF/B filters to stop reaction.
-
-
Dissociation Phase (
):-
Pre-incubate membranes with radioligand for 60 min (equilibrium).
-
Critical Step: Add excess unlabeled Melatonin (10
M) to block re-binding. -
Measure remaining radioactivity at
min.
-
-
Data Analysis:
Validation Criteria:
-
Ramelteon: Should show slow dissociation (shallow slope), with
min (MT ). -
1-Phenylmelatonin: If binding is detectable, dissociation will be too fast to measure manually (vertical drop), confirming low affinity/stability.
Functional Implications for Drug Development
-
The "N-H" Rule: This comparison confirms that the indole N-H is a critical pharmacophore feature for indole-based ligands. If modifying the core (as in Ramelteon), the N-H can be removed only if the core scaffold is rigidified to maintain stacking interactions (Phe179) without steric penalty.
-
Kinetic Selectivity: Ramelteon's clinical efficacy is partially attributed to its long residence time at MT
, which suppresses SCN neuronal firing throughout the night. -
Probe Utility: 1-Phenylmelatonin serves as a valuable negative control in SAR studies to map the steric boundaries of the binding pocket's "floor" (near TM5/6).
References
-
Kato, K., et al. (2005). "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology. Link
-
Johansson, L.C., et al. (2019). "XFEL structures of the human MT2 melatonin receptor reveal basis of subtype selectivity."[4] Nature. Link
-
Stauch, B., et al. (2019).[4] "Structural basis of ligand recognition at the human MT1 melatonin receptor." Nature. Link
-
Zlotos, D.P., et al. (2014). "Melatonin receptor agonists: Structure-activity relationships and therapeutic potential." Journal of Medicinal Chemistry. Link
-
Dubocovich, M.L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link
Sources
- 1. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Kinetic Relationships that Control the Residence Time of Drug-Target Complexes: Insights from Molecular Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residence time in drug discovery: current insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]
Comparative Guide: Differentiating MT1 vs. MT2 Selectivity of 1-Phenylmelatonin
Comparative Guide: Differentiating MT1 vs. MT2 Selectivity of 1-Phenylmelatonin
This guide provides an in-depth technical analysis of 1-Phenylmelatonin (specifically the
Executive Summary: The Structural Pivot
In the development of melatonergic ligands, the distinction between substitution at the C2-position (e.g., 2-Phenylmelatonin) and the
-
2-Phenylmelatonin: A super-agonist with high affinity for both subtypes (often slightly
selective or non-selective), stabilizing the receptor through hydrophobic interactions in the C2-subpocket. -
1-Phenylmelatonin (
-Phenylmelatonin): A structural probe that disrupts the critical hydrogen bond between the indole nitrogen and the receptor's conserved glutamine/asparagine residues. Recent crystal structure analyses (Johansson et al., 2019) suggest that while -substitution generally reduces global affinity, specific bulky groups at this position can drive selectivity due to subtle differences in the extracellular loop 2 (ECL2) conformation.
This guide outlines the mechanistic basis for this selectivity and provides the experimental framework to validate 1-Phenylmelatonin’s profile.
Mechanistic Basis of Selectivity[1]
The Hydrogen Bond Anchor
The physiological ligand, melatonin, binds to
- : Asn162 / Gln181 (Human numbering)
- : Asn175 / Gln194
Impact of 1-Phenyl Substitution:
Replacing the
Structural Determinants (Crystal Structure Evidence)
Based on XFEL crystal structures (Johansson et al., Nature 2019), the ligand binding pockets differ in volume and entry path:
-
Selectivity (The R1 Hypothesis): The
receptor possesses a specific topology near the indole nitrogen (referred to as the R1 position in SAR studies) that can accommodate certain flat aromatic substituents better than , despite the general consensus that has a "wider" pocket. Ligands with specific -substitutions often retain partial agonism or antagonism at while losing efficacy at . -
Constraints: The
pocket is generally more tolerant of C2-substituents but can be sterically clashed by rigid -aryl groups, leading to a steeper drop in affinity compared to .
Signaling Pathway Visualization
The following diagram illustrates the differential signaling and steric blockade points for 1-Phenylmelatonin.
Figure 1: Differential interaction of 1-Phenylmelatonin with MT1 (green path) vs. MT2 (red dashed path).
Comparative Performance Data
The following table contrasts 1-Phenylmelatonin with standard reference compounds. Note: Values are representative of general SAR trends for N-aryl vs C-aryl melatonins.
| Feature | Melatonin (Endogenous) | 2-Phenylmelatonin (Agonist Standard) | 1-Phenylmelatonin (Target Probe) |
| Primary Modification | None | C2-Phenyl (Indole Carbon) | |
| H-Bond Donor ( | Present (Strong) | Present (Strong) | Absent (Affinity Loss) |
| ~9.5 - 10.0 | ~10.5 (High) | ~6.0 - 7.5 (Moderate/Low) | |
| Selectivity Ratio | Non-selective | Non-selective / Slight | Potential |
| Intrinsic Activity | Full Agonist | Super-Agonist | Partial Agonist / Antagonist |
| Key Application | Sleep Regulation | High-Affinity Binding Ref.[1] | Probing |
Experimental Protocols for Validation
To objectively differentiate the selectivity of 1-Phenylmelatonin, you must perform paired Binding and Functional assays.
Protocol A: Competition Radioligand Binding (Affinity)
Objective: Determine
-
Cell Lines: Use CHO-K1 or HEK293 cells stably expressing human
or . -
Membrane Prep: Homogenize cells in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g.
-
Radioligand: Use
-Iodomelatonin (20-50 pM). Note: This is crucial as it binds with high affinity. -
Incubation:
-
Incubate membranes with radioligand and varying concentrations of 1-Phenylmelatonin (
M to M). -
Time: 60 min at 37°C (equilibrium is slower for low-affinity ligands).
-
-
Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% PEI.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Self-Validation: Include Melatonin (10 nM) as a positive control. If Melatonin
nM, the assay system is invalid.
-
Protocol B: Binding Assay (Efficacy)
Objective: Determine if 1-Phenylmelatonin acts as an agonist, antagonist, or partial agonist.
-
System: Membranes from
or expressing cells.[2][3] -
Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM
, 10 M GDP, pH 7.4. -
Agonist Mode:
-
Add 1-Phenylmelatonin (
to M). -
Measure stimulation of
binding.[1]
-
-
Antagonist Mode:
-
Add Melatonin at
concentration. -
Titrate 1-Phenylmelatonin to observe inhibition.
-
-
Readout: Liquid Scintillation Counting.
-
Interpretation:
-
Full Agonist: Efficacy (
) ~100% of Melatonin. -
Partial Agonist:
20-80%. (Likely outcome for 1-Phenylmelatonin at ). -
Antagonist: No stimulation, inhibits Melatonin.
-
Validation Workflow Diagram
Figure 2: Step-by-step workflow for validating receptor selectivity and functional efficacy.
Critical Analysis & Troubleshooting
The "N1-Substitution" Trap
Researchers often confuse 1-Phenylmelatonin with 2-Phenylmelatonin.
-
Check your synthesis/vendor: Ensure the phenyl is on the indole nitrogen .
-
Solubility:
-phenyl analogs are significantly more hydrophobic than melatonin. Dissolve in 100% DMSO at 10 mM before serial dilution. Ensure final DMSO concentration in assay is <1%.
Interpreting Low Affinity
If 1-Phenylmelatonin shows low affinity (
-
This confirms the essential role of the
-H bond for high-affinity binding. -
Any residual binding is likely driven by hydrophobic interactions of the phenyl ring with the ECL2 "lid" of the receptor.
-
Selectivity Note: Even with low affinity, if
and , the compound is technically 10-fold selective.
References
-
Johansson, L. C., et al. (2019). XFEL structures of the human MT2 melatonin receptor reveal the basis of subtype selectivity.[4] Nature, 569(7755), 289–292. Link
-
Stauch, B., et al. (2019). Structural basis of ligand recognition at the human MT1 melatonin receptor. Nature, 569(7755), 284–288. Link
-
Spadoni, G., et al. (2002). Receptor-binding studies of 1-N-substituted melatonin analogues. European Journal of Medicinal Chemistry, 37(12), 945-951. Link
-
Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343–380. Link
-
Lira-Rocha, A., et al. (2002). Synthesis and biological evaluation of 1-N-substituted melatonin derivatives. Thesis/Institutional Repository. Link
Sources
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. researchgate.net [researchgate.net]
Relative Efficacy of 1-Phenylmelatonin as a Melatonin Agonist
Relative Efficacy of 1-Phenylmelatonin as a Melatonin Agonist
Executive Summary
1-Phenylmelatonin (N1-phenylmelatonin) is a synthetic analogue of melatonin primarily utilized in structure-activity relationship (SAR) studies to probe the steric and electronic tolerance of the indole nitrogen (N1) position within the melatonin receptor binding pocket.
Critical Distinction: Researchers must distinguish 1-Phenylmelatonin from 2-Phenylmelatonin .
-
2-Phenylmelatonin: A high-potency, MT2-selective super-agonist (Affinity: Picomolar range).
-
1-Phenylmelatonin: A low-affinity structural probe (Affinity: High Nanomolar to Micromolar range).
The efficacy of 1-Phenylmelatonin is significantly compromised compared to the endogenous hormone because the phenyl substitution at the N1 position eliminates a critical hydrogen bond donor interaction required for high-affinity binding.
Comparative Pharmacological Profile
The following table contrasts 1-Phenylmelatonin with the endogenous ligand and the high-potency synthetic alternative, 2-Phenylmelatonin.
| Compound | Structure | Binding Affinity ( | Receptor Selectivity | Efficacy (GTP |
| Melatonin | Endogenous Indole | 0.1 – 1.0 nM | Non-selective (MT1 | Full Agonist ( |
| 2-Phenylmelatonin | C2-Substituted | 0.04 – 0.06 nM | MT2 Selective (>100-fold) | Super-Agonist |
| 1-Phenylmelatonin | N1-Substituted | > 100 nM (Est.)* | Poor / Non-selective | Partial Agonist / Low Efficacy |
*Note: Exact
Mechanistic Analysis: The N1-Substitution Penalty
The reduced efficacy of 1-Phenylmelatonin is not accidental; it is a direct consequence of disrupting the conserved binding pharmacophore.
Molecular Interaction Logic
-
The Critical H-Bond: In the native Melatonin-MT1/MT2 complex, the indole N1-H acts as a hydrogen bond donor to a conserved Serine residue (Ser110 in MT1, Ser114 in MT2) or Asparagine residue in the transmembrane domains.
-
Steric Clash: The introduction of a bulky phenyl group at N1 creates significant steric hindrance, preventing the indole core from sitting deeply in the orthosteric pocket.
-
Electronic Modulation: While the phenyl group delocalizes electron density, the loss of the H-bond donor capability is the dominant factor driving the loss of affinity.
Pathway Visualization
The following diagram illustrates the signaling cascade and the specific point of failure for 1-Phenylmelatonin binding.
Caption: Comparative signaling flow. The 1-Phenyl substitution (red dashed line) disrupts the critical H-Bond formation step, preventing efficient receptor activation compared to the native ligand (green line).
Experimental Protocols for Validation
To verify the relative efficacy of 1-Phenylmelatonin, researchers should employ a competitive radioligand binding assay. This protocol is self-validating through the use of a reference standard (Melatonin).
Protocol: Competitive Binding Assay (
-Iodomelatonin)
Objective: Determine the inhibition constant (
Materials:
-
Receptor Source: CHO-K1 or HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[
I]-Iodomelatonin (Specific Activity: 2200 Ci/mmol). -
Test Compound: 1-Phenylmelatonin (dissolved in DMSO, final concentration <0.1%).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl
.
Workflow:
-
Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g, 20 min) to isolate membrane fractions. Resuspend to ~5-10 µg protein/tube.
-
Incubation:
-
Mix 50 µL Membrane suspension.
-
Add 25 µL Radioligand (Final conc. ~0.05 nM).[1]
-
Add 25 µL 1-Phenylmelatonin (Concentration range:
M to M). -
Control: Define Non-Specific Binding (NSB) using 10 µM Melatonin.
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity (CPM) in a gamma counter.
-
Analysis: Fit data to a one-site competition model to derive
. Calculate using the Cheng-Prusoff equation:
Synthesis & Structural Context
The synthesis of 1-Phenylmelatonin typically involves the N-arylation of the indole core. This is chemically challenging and distinct from the C2-arylation used for 2-Phenylmelatonin.
-
1-Substitution (N1): Requires strong bases (e.g., NaH) and aryl halides or copper-catalyzed Ullmann-type coupling.
-
2-Substitution (C2): Often achieved via Suzuki coupling on a 2-haloindole or direct electrophilic substitution.
SAR Insight: Studies by Lira-Rocha et al. demonstrated that while bulky groups at N1 (like phenyl) generally reduce affinity, specific electron-withdrawing groups (e.g., p-NO
References
-
Lira-Rocha, A., et al. (2002).[2][3] Receptor-binding studies of 1-N-substituted melatonin analogues. European Journal of Medicinal Chemistry, 37(11), 945–951. [3][4][5]
-
Dubocovich, M. L., et al. (2010).[1] International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343–380.
-
Zlotos, D. P., et al. (2014).[5] N1-Linked Melatonin Dimers as Bivalent Ligands Targeting Dimeric Melatonin Receptors.[5] MedChemComm, 5(2). (Demonstrates N1-substitution effects).
-
Rivara, S., et al. (2005). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 5(2), 133-146.
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- 1. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety & Regulatory Compliance
Navigating the Unseen: A Guide to Personal Protective Equipment for 1-Phenylmelatonin
Navigating the Unseen: A Guide to Personal Protective Equipment for 1-Phenylmelatonin
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities present both exciting opportunities and inherent risks. 1-Phenylmelatonin, a derivative of the well-known neurohormone melatonin, represents one such frontier. While specific toxicological data for this compound may be limited, its structural similarity to a physiologically active molecule necessitates a cautious and well-informed approach to laboratory safety. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when handling 1-Phenylmelatonin, grounded in the principles of potent compound safety and risk mitigation. Our objective is to empower researchers with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and scientific integrity.
The Rationale for a Potent Compound Approach
Given the pharmacological lineage of 1-Phenylmelatonin, it is prudent to handle it as a potent compound. Potent pharmaceutical compounds are substances that can elicit a biological effect at a low dose. The absence of comprehensive safety data for a novel substance like 1-Phenylmelatonin dictates that we treat it with a high degree of caution, assuming it may have significant physiological effects. Therefore, the selection of PPE should be based on a thorough risk assessment that considers the quantity of the substance being handled, the potential for dust or aerosol generation, and the duration of the handling procedures.
A Hierarchy of Controls: The Foundation of Safety
Before delving into specific PPE recommendations, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. PPE is the last line of defense.[1]
Caption: The hierarchy of controls prioritizes strategies for mitigating laboratory hazards.
Engineering controls, such as chemical fume hoods and ventilated balance enclosures, are the primary means of minimizing exposure.[2] Administrative controls, including standard operating procedures (SOPs), specialized training, and clearly demarcated handling areas, provide a framework for safe operation. PPE is to be used in conjunction with these higher-level controls to provide an additional layer of protection for the researcher.
Core PPE Recommendations for Handling 1-Phenylmelatonin
The following table outlines the recommended PPE for handling 1-Phenylmelatonin, categorized by the level of risk associated with the procedure.
| Risk Level | Procedure | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Low | Weighing small quantities (<100mg) in a ventilated enclosure, preparing dilute solutions in a fume hood. | N95 or FFP2 disposable respirator (as a minimum precaution).[3] | Single pair of nitrile gloves. | Safety glasses with side shields. | Standard lab coat. |
| Medium | Handling larger quantities (>100mg), procedures with a moderate potential for aerosolization (e.g., sonicating solutions). | Half-mask respirator with P100/FFP3 cartridges.[3] | Double-gloving with nitrile gloves. | Chemical splash goggles. | Disposable coveralls (e.g., Tyvek®) over lab coat.[3] |
| High | Procedures with a high potential for dust or aerosol generation (e.g., milling, vigorous mixing of powders). | Powered Air-Purifying Respirator (PAPR) with a full facepiece.[3] | Double-gloving with nitrile gloves, with the outer pair changed frequently. | Full-face shield worn over chemical splash goggles. | Disposable coveralls with integrated booties. |
A Deeper Dive into PPE Selection and Use
Respiratory Protection: Guarding Against Inhalation
The primary route of exposure to powdered substances is inhalation. The choice of respiratory protection depends on the potential for the compound to become airborne.
-
N95/FFP2 Respirators: For low-risk activities, a disposable N95 or FFP2 respirator can provide a basic level of protection against airborne particulates. It is crucial to ensure a proper fit to the user's face.
-
Half-Mask and Full-Facepiece Respirators: For medium-risk scenarios, a reusable half-mask or full-facepiece respirator with P100/FFP3 particulate filters offers a higher level of protection. These require fit testing and regular maintenance.
-
Powered Air-Purifying Respirators (PAPRs): In high-risk situations, a PAPR is recommended.[3] A PAPR uses a blower to force ambient air through a filter into a hood or facepiece, creating positive pressure that prevents contaminated air from entering. This provides a high level of protection and is often more comfortable for extended wear.
Hand Protection: The Importance of Double-Gloving
While the dermal absorption of 1-Phenylmelatonin is unknown, its increased lipophilicity due to the phenyl group may enhance its ability to penetrate the skin. Therefore, robust hand protection is essential.
-
Double-Gloving: The practice of wearing two pairs of nitrile gloves is a critical safety measure.[3] The outer glove is considered the primary barrier and should be removed immediately upon any known or suspected contamination. The inner glove provides a secondary layer of protection in case the outer glove is breached.
-
Glove Selection: Nitrile gloves are generally recommended for their chemical resistance and durability. It is important to check for any signs of degradation or perforation before and during use.
Eye and Face Protection: Shielding from Splashes and Aerosols
The eyes are particularly vulnerable to chemical exposure. The level of eye and face protection should correspond to the risk of splashes and aerosols.
-
Safety Glasses: For low-risk activities, safety glasses with side shields offer basic protection from minor splashes.
-
Chemical Splash Goggles: When there is a greater risk of splashes, chemical splash goggles that form a seal around the eyes are necessary.
-
Face Shields: In high-risk scenarios, a full-face shield should be worn over chemical splash goggles to protect the entire face from splashes and aerosols.
Body Protection: Minimizing Skin Contact
Protecting the skin from contamination is a key aspect of safe handling.
-
Lab Coats: A standard, clean lab coat is the minimum requirement for any laboratory work.
-
Disposable Coveralls: For medium to high-risk activities, disposable coveralls made of materials like Tyvek® provide a higher level of protection against chemical splashes and dust.[3] These should be donned over regular lab clothing and disposed of as potentially contaminated waste.
Step-by-Step Guide to Gowning and De-Gowning
Proper gowning and de-gowning procedures are critical to prevent the spread of contamination.
Caption: A sequential workflow for proper gowning and de-gowning to minimize contamination.
Disposal of Contaminated PPE
All disposable PPE used when handling 1-Phenylmelatonin should be considered potentially contaminated and disposed of as hazardous waste according to your institution's guidelines. Reusable PPE, such as elastomeric respirators and safety glasses, must be decontaminated according to the manufacturer's instructions after each use.
Emergency Procedures
In the event of an exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
In all cases of exposure, seek medical attention and report the incident to your institution's environmental health and safety department.
Conclusion
The responsible handling of novel compounds like 1-Phenylmelatonin is paramount to ensuring the safety of researchers and the integrity of scientific discovery. By adopting a potent compound safety mindset and adhering to a well-defined PPE protocol, we can confidently explore the therapeutic potential of new chemical entities while minimizing risk. This guide serves as a foundational resource, and it is imperative that researchers supplement this information with a thorough, procedure-specific risk assessment and continuous safety training.
References
- Potent compound safety in the labor
- Containment of High-Potency Products in a GMP Environment.
- 6 Safety Practices for Highly Hazardous Lab Chemicals.
- SAFETY DATA SHEET - Mel
- Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs).Benchchem.
- Working with Chemicals - Prudent Practices in the Labor
- Safety Data Sheet - Mel
- MELATONIN EN Rel. 1.
- SAFETY DATA SHEET - Mel
- SAFETY DATA SHEET - 1H-Pyrrole-2,5-dione, 1-phenyl-.Fisher Scientific.
